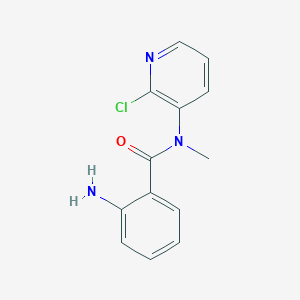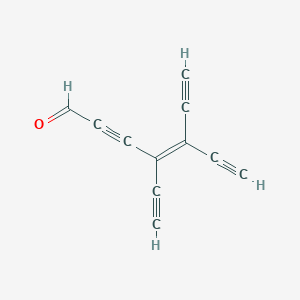![molecular formula C9H9NOS B14221153 5-Ethylthieno[2,3-c]pyridin-7(6H)-one CAS No. 511240-79-2](/img/structure/B14221153.png)
5-Ethylthieno[2,3-c]pyridin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethylthieno[2,3-c]pyridin-7(6H)-one is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylthieno[2,3-c]pyridin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of ethyl-substituted thiophene and pyridine derivatives, which undergo cyclocondensation reactions. The reaction conditions often involve the use of strong bases such as sodium ethoxide or sodium methoxide as catalysts .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclocondensation reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Ethylthieno[2,3-c]pyridin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of substituted thieno[2,3-c]pyridine derivatives.
Applications De Recherche Scientifique
5-Ethylthieno[2,3-c]pyridin-7(6H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 5-Ethylthieno[2,3-c]pyridin-7(6H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application .
Comparaison Avec Des Composés Similaires
- Thieno[3,2-b]pyridin-7-ol
- 1H-pyrazolo[3,4-b]pyridine derivatives
- 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives
Comparison: 5-Ethylthieno[2,3-c]pyridin-7(6H)-one is unique due to its specific ethyl substitution and fused ring structure, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications .
Propriétés
Numéro CAS |
511240-79-2 |
|---|---|
Formule moléculaire |
C9H9NOS |
Poids moléculaire |
179.24 g/mol |
Nom IUPAC |
5-ethyl-6H-thieno[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C9H9NOS/c1-2-7-5-6-3-4-12-8(6)9(11)10-7/h3-5H,2H2,1H3,(H,10,11) |
Clé InChI |
CNWPMOXADFFOEH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C(=O)N1)SC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea](/img/structure/B14221073.png)

![1-Pyrrolidineethanamine, N-[(2-chlorophenyl)methyl]-](/img/structure/B14221098.png)
![5-(6-Bromohexyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide](/img/structure/B14221099.png)


![1-{4-[(E)-Phenyldiazenyl]phenyl}-1H-pyrrole](/img/structure/B14221122.png)
![Piperazine, 1-(3-chlorophenyl)-4-[(3-phenyl-1H-pyrrol-2-yl)carbonyl]-](/img/structure/B14221126.png)





